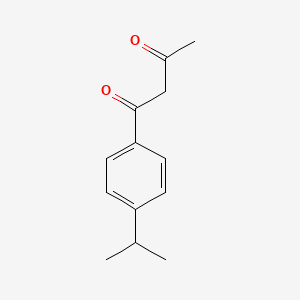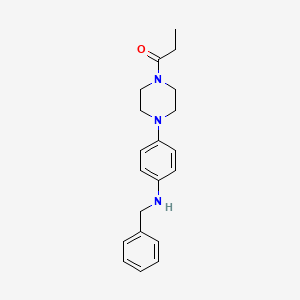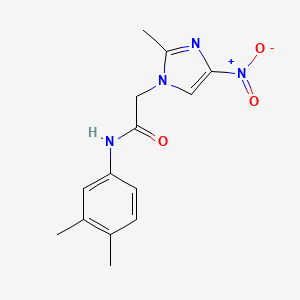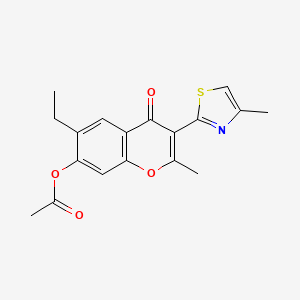
1-(4-isopropylphenyl)-1,3-butanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-isopropylphenyl)-1,3-butanedione, also known as IPD, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. IPD belongs to the family of chalcones, which are widely known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 1-(4-isopropylphenyl)-1,3-butanedione is not fully understood, but it is believed to involve the formation of a complex between the compound and the target molecule. In the case of copper ions, this compound forms a complex with the metal ion, which results in a change in the fluorescence properties of the compound. This change can be measured and used to quantify the amount of copper present in a sample.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is considered safe for use in laboratory experiments. However, its effects on human health are not well understood, and further research is needed to determine its potential toxicity and side effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-isopropylphenyl)-1,3-butanedione in laboratory experiments is its high selectivity for copper ions. This makes it a useful tool for the detection and quantification of copper in biological samples. However, one limitation of using this compound is its sensitivity to pH and temperature changes, which can affect its fluorescence properties.
Future Directions
There are several future directions for research on 1-(4-isopropylphenyl)-1,3-butanedione. One area of interest is the development of new fluorescent probes based on the structure of this compound. These probes could be used for the detection of other metal ions or biomolecules in biological samples.
Another area of research is the investigation of this compound as a potential therapeutic agent for the treatment of bacterial and fungal infections. Studies have shown that this compound exhibits potent antimicrobial activity, and further research is needed to determine its potential as a new class of antimicrobial agents.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound with unique properties and potential applications in various fields of science. Its high selectivity for copper ions makes it a useful tool for the detection and quantification of copper in biological samples, and its potent antimicrobial activity makes it a promising candidate for the development of new antimicrobial agents. Further research is needed to fully understand the mechanism of action and potential toxicity of this compound, as well as its potential applications in other areas of science.
Synthesis Methods
The synthesis of 1-(4-isopropylphenyl)-1,3-butanedione involves the condensation of 4-isopropylacetophenone with acetylacetone. The reaction is typically carried out in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. The resulting product is a yellow crystalline solid with a melting point of 81-83°C.
Scientific Research Applications
1-(4-isopropylphenyl)-1,3-butanedione has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, which makes it a useful tool for the detection and quantification of copper in biological samples.
In addition, this compound has also been investigated for its antibacterial and antifungal properties. Studies have shown that this compound exhibits potent activity against a wide range of bacterial and fungal strains, making it a promising candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
1-(4-propan-2-ylphenyl)butane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(2)11-4-6-12(7-5-11)13(15)8-10(3)14/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOASHSDXBBUEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359311 |
Source


|
| Record name | 1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29681-96-7 |
Source


|
| Record name | 1,3-Butanedione, 1-[4-(1-methylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5809547.png)
![1-(2-methylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5809549.png)


![2-[(diphenylmethyl)thio]-1H-benzimidazole](/img/structure/B5809568.png)


![5-(3-pyridinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5809584.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5809585.png)
![N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5809607.png)
![2-{benzyl[(2-nitrophenyl)thio]amino}pyridine](/img/structure/B5809613.png)


![N'-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]nicotinohydrazide](/img/structure/B5809632.png)